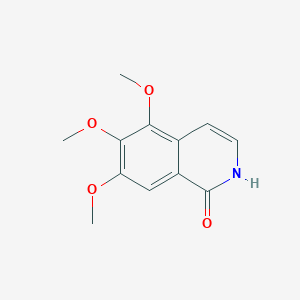

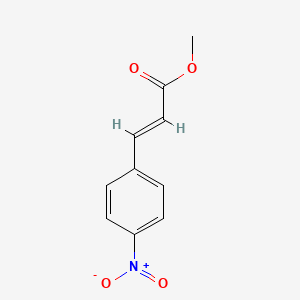

5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is a derivative of nicotine, which is known for its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for signal transmission in the nervous system. The study of nicotine derivatives like this one can provide insights into the transport and docking mechanisms of ligands to nAChRs, which is essential for understanding their pharmacological effects and potential therapeutic applications.

Synthesis Analysis

Although the provided papers do not detail the synthesis of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid specifically, the structural information obtained from the crystal structure of a related racemic nicotine derivative can offer valuable information for the synthesis of similar compounds. The crystal structure analysis reveals the molecular geometry and intermolecular interactions, which are crucial for designing synthetic pathways that can lead to the desired stereochemistry and functional group orientation in nicotine derivatives .

Molecular Structure Analysis

The first crystal structure of a free neutral form of a nicotine derivative provides significant insights into the molecular structure of such compounds. The study reveals that the nicotine derivative has an anti orientation of the N2 methyl substituent with respect to the pyridine ring, an envelope form of the pyrrolidine ring, and a roughly perpendicular orientation of the pyridine and pyrrolidine rings. These structural features are important for understanding how nicotine derivatives interact with their biological targets .

Chemical Reactions Analysis

Nicotine derivatives are known to interact with neuronal nicotinic acetylcholine receptors, and these interactions can be modulated by allosterically acting ligands. The presence of hydroxyl groups in the structure, as in the case of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, could potentially form hydrogen bonds with the receptor or other ligands, influencing the receptor's response to agonists. This is supported by the observation that the crystal packing of the studied derivative is characterized by the formation of OH...N1 hydrogen-bond cyclic dimers . Additionally, the allosteric modulation of receptor responses by other ligands, as mentioned in the second paper, suggests that chemical networks and cross-talk between neuroreceptors could be influenced by the structural features of nicotine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotine derivatives can be inferred from their molecular structure. The crystal structure analysis indicates that the orientation and form of the rings in the molecule, as well as the specific hydrogen-bonding interactions, could affect the compound's solubility, melting point, and other physical properties. The strength of hydrogen-bond acceptor of the N1 pyridine nitrogen, as compared to the N2 pyrrolidine nitrogen, is also a significant chemical property that could influence the compound's reactivity and interactions with other molecules .

Applications De Recherche Scientifique

Structural Insights and Molecular Interactions

- Crystal Structure Analysis : The first crystal structure of a free neutral form of a nicotine derivative provides structural insights into molecular geometry and intermolecular interactions. These findings are crucial for understanding the transport and docking of nicotine ligands to nicotinic acetylcholine receptors, highlighting potential applications in designing compounds targeting these receptors for various therapeutic and research purposes (Evain et al., 2003).

Industrial and Ecological Synthesis

- Green Chemistry Approaches : A literature review focused on ecological methods to produce nicotinic acid from commercially available raw materials points toward the necessity of developing new technology for nicotinic acid production. This aligns with the goals of green chemistry, emphasizing the importance of sustainable and environmentally friendly synthesis methods (Lisicki et al., 2022).

Optical Properties and Energy Transfer

- Luminescence Studies : Research on the optical properties of complexes formed with nicotinic acid derivatives demonstrates the potential of these compounds in energy-transfer processes. Such studies are essential for developing new materials with specific optical properties, which could have applications in sensors, imaging, and photonic devices (Godlewska et al., 2020).

Herbicidal Activity

- Novel Herbicides : The synthesis and evaluation of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed compounds with significant herbicidal activity. This indicates the potential of nicotinic acid derivatives in agriculture, specifically in developing new herbicides targeting specific weeds (Yu et al., 2021).

Receptor Interaction Studies

- G Protein-Coupled Receptor Targeting : Characterization of a G protein-coupled receptor for nicotinic acid highlights the biochemical pathways influenced by nicotinic acid and its derivatives. Understanding these interactions is crucial for drug discovery and development, especially for conditions related to lipid metabolism and cardiovascular diseases (Lorenzen et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

5-(3-hydroxy-3-methylbut-1-ynyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2,15)4-3-8-5-9(10(13)14)7-12-6-8/h5-7,15H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPRXKWSTJOFBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CN=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428363 |

Source

|

| Record name | 5-(3-Hydroxy-3-methyl-but-1-ynyl)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid | |

CAS RN |

886505-83-5 |

Source

|

| Record name | 5-(3-Hydroxy-3-methyl-but-1-ynyl)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)